2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-
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Overview
Description
2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- is an organic compound with the molecular formula C6H6F3NS and a molecular weight of 181.18 g/mol . This compound is characterized by the presence of a thiophene ring substituted with an amine group and a trifluoroethyl group. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- typically involves the introduction of the trifluoroethyl group to a thiophene derivative. One common method involves the reaction of 2-thiophenamine with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoroethyl group to a difluoroethyl or ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Difluoroethyl or ethyl derivatives.
Substitution: Various alkylated or acylated thiophenamine derivatives.
Scientific Research Applications
2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- is primarily related to its ability to interact with biological molecules through its amine and trifluoroethyl groups. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenamine: Lacks the trifluoroethyl group, resulting in different chemical properties.
5-(2,2,2-Trifluoroethyl)thiophene: Lacks the amine group, affecting its reactivity and applications.
2,2,2-Trifluoroethylamine: Contains the trifluoroethyl group but lacks the thiophene ring, leading to different chemical behavior.
Uniqueness
2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- is unique due to the combination of the thiophene ring, amine group, and trifluoroethyl group. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H6F3NS |
---|---|
Molecular Weight |
181.18 g/mol |
IUPAC Name |
5-(2,2,2-trifluoroethyl)thiophen-2-amine |
InChI |
InChI=1S/C6H6F3NS/c7-6(8,9)3-4-1-2-5(10)11-4/h1-2H,3,10H2 |
InChI Key |
SICOCDHDHVUFDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)N)CC(F)(F)F |
Origin of Product |
United States |
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